molecular formula C18H16ClN3O4 B2432080 2-chloro-4-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 942013-45-8

2-chloro-4-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide

Cat. No.: B2432080
CAS No.: 942013-45-8
M. Wt: 373.79
InChI Key: PZVAUIQUMRSZEK-UHFFFAOYSA-N
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Description

2-chloro-4-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide is an organic compound with a complex structure that includes a benzamide core substituted with chloro, nitro, and oxopiperidinyl groups

Preparation Methods

The synthesis of 2-chloro-4-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 2-chlorobenzamide to introduce the nitro group. This is followed by a coupling reaction with 4-(2-oxopiperidin-1-yl)phenylamine under specific conditions to form the final product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

2-chloro-4-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The oxopiperidinyl group can undergo oxidation to form different derivatives. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent.

    Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-chloro-4-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The nitro and chloro groups may play a role in its reactivity and binding to biological molecules. The oxopiperidinyl group may influence its solubility and bioavailability. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar compounds include:

    2-chloro-4-nitro-N-(4-sulfamoylphenyl)benzamide: This compound has a sulfamoyl group instead of the oxopiperidinyl group.

    2-chloro-N-(4-(4-methylpiperazino)phenyl)benzamide: This compound has a methylpiperazino group instead of the oxopiperidinyl group. The uniqueness of 2-chloro-4-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-chloro-4-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O4/c19-16-11-14(22(25)26)8-9-15(16)18(24)20-12-4-6-13(7-5-12)21-10-2-1-3-17(21)23/h4-9,11H,1-3,10H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZVAUIQUMRSZEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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